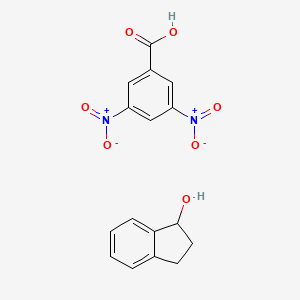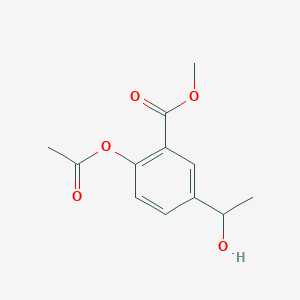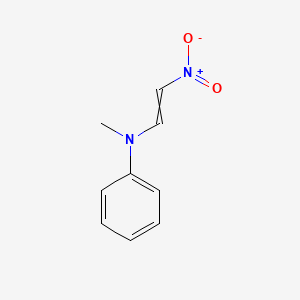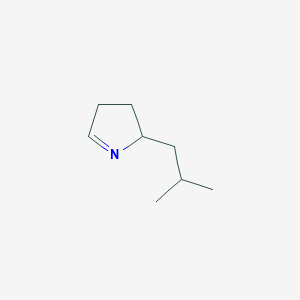![molecular formula C13H9N3O6 B14585738 4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid CAS No. 61417-54-7](/img/structure/B14585738.png)
4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinyl group, and a dioxocyclohexa-diene carboxylic acid moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrophenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound with similar hydrazinyl and nitrophenyl groups.
4-Nitrophenylhydrazine: Another similar compound with a nitrophenyl group but lacking the dioxocyclohexa-diene carboxylic acid moiety.
Uniqueness
4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61417-54-7 |
|---|---|
Formule moléculaire |
C13H9N3O6 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
2,3-dihydroxy-4-[(2-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O6/c17-11-7(13(19)20)5-6-9(12(11)18)15-14-8-3-1-2-4-10(8)16(21)22/h1-6,17-18H,(H,19,20) |
Clé InChI |
BMOFDOUAHGWXPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(C(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




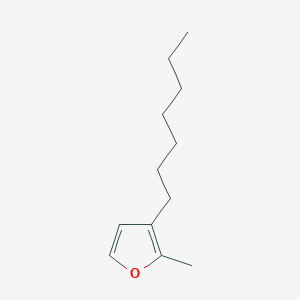
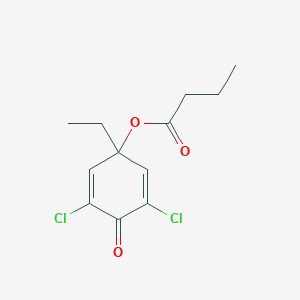

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
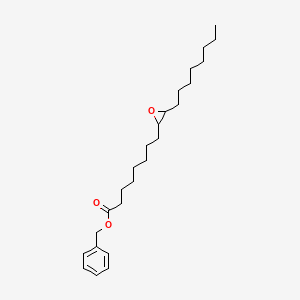
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
